molecular formula C10H16N4O2 B14411206 (1E,5E)-2,6-Diethoxy-4,8-dimethyl-1,3,5,7-tetrazocine CAS No. 86146-62-5

(1E,5E)-2,6-Diethoxy-4,8-dimethyl-1,3,5,7-tetrazocine

Katalognummer: B14411206
CAS-Nummer: 86146-62-5
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: ZVTWNXTXRJAPMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1E,5E)-2,6-Diethoxy-4,8-dimethyl-1,3,5,7-tetrazocine is a chemical compound characterized by its unique structure, which includes two ethoxy groups and four nitrogen atoms arranged in a tetrazocine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1E,5E)-2,6-Diethoxy-4,8-dimethyl-1,3,5,7-tetrazocine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing ethoxy and methyl groups in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

(1E,5E)-2,6-Diethoxy-4,8-dimethyl-1,3,5,7-tetrazocine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(1E,5E)-2,6-Diethoxy-4,8-dimethyl-1,3,5,7-tetrazocine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of (1E,5E)-2,6-Diethoxy-4,8-dimethyl-1,3,5,7-tetrazocine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1E,5E)-1-Iodopentadeca-1,5-diene
  • (1E,5E,8R)-1,5-dimethyl-8-prop-1-en-2-yl-cyclodeca-1,5-diene

Uniqueness

(1E,5E)-2,6-Diethoxy-4,8-dimethyl-1,3,5,7-tetrazocine is unique due to its tetrazocine ring structure and the presence of ethoxy groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Eigenschaften

CAS-Nummer

86146-62-5

Molekularformel

C10H16N4O2

Molekulargewicht

224.26 g/mol

IUPAC-Name

2,6-diethoxy-4,8-dimethyl-1,3,5,7-tetrazocine

InChI

InChI=1S/C10H16N4O2/c1-5-15-9-11-7(3)13-10(16-6-2)14-8(4)12-9/h5-6H2,1-4H3

InChI-Schlüssel

ZVTWNXTXRJAPMV-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC(=NC(=NC(=N1)C)OCC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.